molecular formula C9H9BrO2 B1584782 Ethyl 3-bromobenzoate CAS No. 24398-88-7

Ethyl 3-bromobenzoate

Cat. No. B1584782
M. Wt: 229.07 g/mol
InChI Key: QAUASTLEZAPQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

A mixture of ethyl 3-bromobenzoate (0.070 mL, 0.44 mmol), cesium carbonate (427 mg, 1.31 mmol), diacetoxypalladium (4.90 mg, 0.02 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (5.44 mg, 8.73 µmol) and morpholine (0.042 mL, 0.48 mmol) in toluene (2 mL) was refluxed for 1h. The reaction mixture was cooled and filtered through celite. The celite was washed with EtOAc. The solvent was removed under reduced pressure. The residue was purified by automated flash chromatography on a SNAP 25 g column. A gradient from 0% to 50% of EtOAc in Heptane over 10CV was used as mobile phase. The product was collected using the wavelength 254 nm.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00131 mol
Type
reagent
Reaction Step One
Quantity
0.002 L
Type
solvent
Reaction Step Two
Quantity
0.00048 mol
Type
reactant
Reaction Step Three
Quantity
0.000437 mol
Type
reactant
Reaction Step Four
Quantity
2.18e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
800
reaction index
NAME
0.0 [Unassigned] Unrecognized
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00131 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.002 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00048 mol
Type
reactant
Smiles
C1COCCN1
Step Four
Name
Quantity
0.000437 mol
Type
reactant
Smiles
CCOC(=O)C1=CC(=CC=C1)Br
Step Five
Name
Quantity
8.73e-06 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
2.18e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)C1=CC(=CC=C1)N2CCOCC2
Measurements
Type Value Analysis
YIELD 79.84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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